molecular formula C8H15NO3 B102852 1-Nitro-2-octanone CAS No. 16067-01-9

1-Nitro-2-octanone

Cat. No.: B102852
CAS No.: 16067-01-9
M. Wt: 173.21 g/mol
InChI Key: CRGCBMPLEALRLX-UHFFFAOYSA-N
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Description

1-Nitro-2-octanone (C₈H₁₅NO₃, molecular weight: 172.2 g/mol) is an aliphatic α-nitroketone characterized by a nitro group (-NO₂) at the first carbon and a ketone group (C=O) at the second carbon of an eight-carbon chain. It is utilized in biocatalytic reductions to synthesize enantiopure nitroalcohols and serves as a precursor in industrial processes for aminoester production . Analytical methods such as GC-MS and HPLC-MS report its retention time between 6.16–11 minutes, depending on experimental conditions .

Properties

CAS No.

16067-01-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

1-nitrooctan-2-one

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3

InChI Key

CRGCBMPLEALRLX-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C[N+](=O)[O-]

Canonical SMILES

CCCCCCC(=O)C[N+](=O)[O-]

Other CAS No.

16067-01-9

Synonyms

1-Nitro-2-octanone

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Nitro-2-octanone has potential applications in the pharmaceutical industry, particularly in the development of new drugs. The nitrone class of compounds, which includes this compound, has shown promise in treating oxidative stress-related diseases such as neurodegeneration and cardiovascular conditions. For instance, derivatives of nitrones have been investigated for their ability to act as radical scavengers, thereby protecting cells from oxidative damage .

Case Study: NXY-059

NXY-059, a nitrone derivative, was the first compound from this class to reach Phase III clinical trials for acute ischemic stroke treatment. It demonstrated neuroprotective effects by reducing oxidative stress and improving outcomes in animal models . This highlights the therapeutic potential of nitrones and their derivatives, including this compound.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the production of chiral β-nitroalcohols through enzymatic reductions. Alcohol dehydrogenases (ADHs) have been employed to convert nitroketones into β-aminoalcohols with high enantiomeric purity . This biocatalytic approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste.

Table 1: Comparison of Synthetic Methods for Nitro Compounds

MethodAdvantagesDisadvantages
Chemical NitrationSimple and cost-effectiveMay produce unwanted by-products
Enzymatic ReductionHigh specificity and yieldRequires specific conditions
Asymmetric Transfer HydrogenationHigh enantiomeric excessOften requires expensive catalysts

Material Science Applications

Beyond pharmaceuticals, this compound has implications in materials science. Its ability to form stable radical adducts makes it useful in the study of free radicals through techniques like electron paramagnetic resonance (EPR) spectroscopy . This application is crucial for understanding radical-mediated processes in various materials.

Comparison with Similar Compounds

Research Findings and Data Highlights

  • Biocatalytic Superiority: this compound’s 75% yield in enantioselective reduction surpasses 3-methyl-3-nitro-2-butanone (57%) and α-nitroacetophenone (6%), emphasizing its suitability for chiral synthesis .
  • Industrial Relevance: Its use in aminoester synthesis (72% yield) demonstrates scalability and efficiency, outperforming smaller nitroketones in specific applications .
  • Analytical Variability : Retention times differ across methods (6.16 min in GC-MS vs. 11 min in HPLC), underscoring the need for method-specific calibration .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an ionic-molecular mechanism mediated by nitrosonium ions (NO⁺). Nitrous acid, generated in situ from nitric acid, facilitates the formation of NO⁺, which oxidizes 2-octanol to 2-octanone through intermediate 2-octyl nitrite. Subsequent nitration of 2-octanone under acidic conditions introduces the nitro group at the α-position. Key parameters include:

  • Temperature : 25–90°C, with lower temperatures favoring ketone formation and higher temperatures promoting overoxidation to carboxylic acids.

  • Acid Concentration : Nitric acid concentrations below 60 wt% minimize side reactions and enhance selectivity toward 2-octanone.

  • Catalysts : Sodium nitrite (NaNO₂) shortens induction periods by accelerating HNO₂ generation.

Byproducts and Yield Optimization

The primary byproducts include carboxylic acids (e.g., hexanoic acid) and alkylnitriles (e.g., heptanonitrile). Yield optimization requires precise control of reaction time and acid strength. For example, maintaining temperatures below 90°C and using 50–55% nitric acid improves 2-octanone yields to 70–75%, providing a viable precursor for nitration.

Azide Oxidation Using HOF·CH₃CN

The HOF·CH₃CN complex, a potent oxygen transfer agent, enables the conversion of azides to nitro compounds under mild conditions. This method is particularly advantageous for synthesizing this compound from 1-azido-2-octanone.

Synthesis of 1-Azido-2-Octanone

1-Azido-2-octanone is prepared via nucleophilic substitution of 1-bromo-2-octanone with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF):

1-Bromo-2-octanone + NaN₃ → 1-Azido-2-octanone + NaBr\text{1-Bromo-2-octanone + NaN₃ → 1-Azido-2-octanone + NaBr}

Reaction conditions include 60°C for 4–6 hours, yielding 85–90% of the azide intermediate.

Oxidation to this compound

The HOF·CH₃CN complex oxidizes 1-azido-2-octanone at room temperature within 15–30 minutes, achieving yields exceeding 90%. The mechanism involves intermediate nitroso species, which are rapidly oxidized to the nitro group. Functional group tolerance ensures the ketone moiety remains intact during the process.

Advantages:

  • Short Reaction Time : Complete within 30 minutes.

  • High Yields : >90% isolated yield.

  • Stereochemical Retention : Chiral centers adjacent to the azide group are preserved.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Nitric Acid Oxidation70–75%25–90°C, HNO₃/HNO₂Low-cost reagentsOveroxidation risks, byproduct formation
Azide Oxidation>90%Room temp, HOF·CH₃CNRapid, high-yield, stereospecificMulti-step synthesis of azide precursor
Direct Nitration50–60%0–10°C, HNO₃/H₂SO₄Single-step processLow selectivity, hazardous conditions

Q & A

What are the established synthetic routes for 1-Nitro-2-octanone, and how are yields optimized?

Level: Basic
Answer:
this compound is typically synthesized via nitration of ketones or nitroketonization of alkenes. A validated method involves reacting 1,2-polybutadiene with nitrogen dioxide (N₂O₄) at 0°C, followed by reaction with dimethylformamide (DMF) at -10°C to yield nitroketones. Optimized conditions (e.g., 115-minute reaction time, controlled temperature) achieve ~72% yield. Post-reaction purification via distillation removes by-products like nitromethane . Comparative studies suggest alkyl chain length and solvent polarity significantly influence yield, with longer chains (e.g., 1-nitro-2-decanone) requiring extended reaction times.

How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

Level: Basic
Answer:
Purity is confirmed through:

  • NMR Spectroscopy: Compare ¹H and ¹³C NMR peaks with reference data (e.g., δ 2.1 ppm for methyl groups adjacent to nitro).
  • GC-MS: Use non-polar columns (e.g., DB-5) to separate impurities; monitor molecular ion at m/z 173 (C₈H₁₅NO₃).
  • HPLC: Employ reverse-phase C18 columns with UV detection at 254 nm. Cross-referencing with certified standards (e.g., 2-Octanone standard, CAS 111-13-7) ensures accuracy .

What experimental strategies address discrepancies in reported reaction yields for this compound synthesis?

Level: Advanced
Answer:
Yield variations arise from differences in nitroketonization conditions (e.g., solvent, temperature, N₂O₄ stoichiometry). To resolve contradictions:

Reproduce Protocols: Replicate methods from peer-reviewed studies (e.g., Texaco Inc.’s 0°C reaction vs. ambient-temperature approaches).

Control Variables: Systematically test solvent polarity (benzene vs. DMF) and catalyst ratios.

Quantify By-Products: Use GC-MS to identify side products (e.g., nitromethane) and adjust purification steps .

How should researchers interpret conflicting NMR data for this compound across studies?

Level: Advanced
Answer:
Discrepancies in chemical shifts may stem from solvent effects, impurities, or isotopic variations. For resolution:

  • Standardize Conditions: Record spectra in deuterated solvents (e.g., CDCl₃) and calibrate using tetramethylsilane (TMS).
  • Cross-Validate: Compare with computational predictions (DFT calculations for expected shifts).
  • Reference Databases: Use NIST Chemistry WebBook or Reaxys for consensus data .

What safety protocols are critical when handling nitroketones like this compound?

Level: Basic
Answer:
While specific toxicological data for this compound is limited, general precautions include:

  • Ventilation: Use fume hoods to avoid inhalation (per GHS/CLP Regulation P261).
  • PPE: Wear nitrile gloves and goggles to prevent skin/eye contact (P262).
  • Waste Management: Neutralize nitro compounds with reducing agents (e.g., FeSO₄) before disposal .

What computational methods are used to study the reaction mechanisms of this compound?

Level: Advanced
Answer:
Density Functional Theory (DFT) models elucidate:

  • Nitroketonization Pathways: Transition states for N₂O₄ addition to alkenes.
  • Thermodynamics: Gibbs free energy changes (ΔG) under varying temperatures.
    Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, predicts intermediates and activation barriers. Experimental validation via kinetic studies (e.g., monitoring reaction rates) is advised .

How can researchers assess the environmental persistence of this compound?

Level: Advanced
Answer:

  • Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25°C; analyze by LC-MS for nitroso intermediates.
  • Photolysis: Expose to UV light (254 nm) and quantify degradation products.
  • QSAR Models: Predict biodegradability using tools like EPI Suite, though lab validation is critical due to limited empirical data .

What analytical techniques quantify this compound in complex mixtures?

Level: Basic
Answer:

  • GC-FID: Calibrate with internal standards (e.g., 2-Nitroaniline) for peak integration.
  • HPLC-DAD: Optimize mobile phase (acetonitrile/water, 70:30) for baseline separation.
  • Mass Spectrometry: Use SRM (selected reaction monitoring) for trace detection in environmental samples .

What role does this compound play in synthesizing aminoesters?

Level: Advanced
Answer:
this compound reacts with tertiary amino alcohols (e.g., dimethylaminoethanol) under reflux to form aminoesters. Key steps:

Nucleophilic Attack: Amino alcohol’s hydroxyl group attacks the carbonyl carbon.

By-Product Removal: Distill off nitromethane (45% yield) to shift equilibrium.

Scale-Up: Optimize solvent (benzene) and stoichiometry (1:1.2 ketone:alcohol ratio) for industrial relevance .

How can researchers resolve contradictions in reported bioactivity data for nitroketones?

Level: Advanced
Answer:

  • Dose-Response Studies: Test across concentrations (µM–mM) to identify non-linear effects.
  • Cell Line Validation: Use multiple models (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
  • Meta-Analysis: Aggregate data from SciFinder and PubMed, applying statistical tools (e.g., ANOVA) to assess reproducibility .

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